5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a brominated pyrimidine derivative featuring a pyrrolidine-3-yloxy substituent modified with a cyclohexanesulfonyl group. This compound combines a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms) with a bulky sulfonamide-pyrrolidine moiety, which confers unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
5-bromo-2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3S/c15-11-8-16-14(17-9-11)21-12-6-7-18(10-12)22(19,20)13-4-2-1-3-5-13/h8-9,12-13H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUPRDNGJRYEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Attachment of the Pyrrolidinyl-oxy Group: This step involves the nucleophilic substitution reaction where the pyrrolidinyl-oxy group is introduced using a suitable pyrrolidine derivative.
Cyclohexanesulfonylation: The final step involves the sulfonylation reaction where the cyclohexanesulfonyl group is attached using reagents like cyclohexanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.
Nucleophilic Substitution: Pyrrolidine derivatives in the presence of a base.
Sulfonylation: Cyclohexanesulfonyl chloride in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The bromo group and the pyrrolidinyl-oxy moiety play crucial roles in binding to these targets, potentially affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural and functional attributes of the target compound with its closest analogs:
Key Differences and Implications
Core Structure :
- The pyrimidine core (two nitrogen atoms) in the target compound contrasts with pyridine (one nitrogen) in CAS 50720-12-2. Pyrimidines are more electron-deficient, influencing reactivity and binding to biological targets like kinases or enzymes .
Sulfonyl groups enhance metabolic stability by resisting oxidative degradation, a feature absent in non-sulfonated analogs .
Bromine Positioning :
- Bromine at position 5 (pyrimidine) vs. position 3 (pyridine) alters electronic effects. In pyrimidines, bromine increases electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions in drug design .
Biological Activity
5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an orexin receptor type 2 (OX2R) agonist. This compound could have significant therapeutic implications, especially in the treatment of disorders such as narcolepsy.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
This structure includes a bromine atom at the 5-position of the pyrimidine ring and a cyclohexanesulfonyl group attached to a pyrrolidine moiety, which is linked via an ether bond.
Orexin Receptor Agonism
Research indicates that this compound acts as an agonist for the orexin receptor type 2. Orexin receptors are critical in regulating arousal, wakefulness, and appetite. The activation of OX2R has been linked to potential therapeutic effects in conditions such as narcolepsy and obesity management. The specific mechanism involves enhancing the signaling pathways that promote wakefulness and energy expenditure, making it a candidate for further development in pharmacotherapy for sleep disorders .
Anticancer Potential
Although primarily studied for its orexin receptor activity, there is emerging evidence suggesting that derivatives of similar structures exhibit anticancer properties. For instance, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that the 5-bromo derivative may also possess anticancer activity worth investigating further .
Case Studies and Experimental Data
- Orexin Receptor Activity : In vivo studies demonstrated that administration of the compound resulted in increased wakefulness in animal models, supporting its role as an OX2R agonist.
- Anticancer Activity : A related study on pyrazine derivatives indicated significant cytotoxicity against Jurkat (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines with IC50 values indicating effectiveness at low concentrations. This suggests potential for further exploration of this compound in cancer therapy .
Data Tables
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase |
| Cytotoxicity | HeLa | TBD | Apoptosis induction |
| Cytotoxicity | MCF-7 | TBD | Antiangiogenic effects |
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and sulfonylation reactions. A common approach includes:
Pyrimidine Functionalization: React 5-bromo-2-chloropyrimidine with 3-hydroxypyrrolidine under basic conditions (e.g., KCO/DMF, 80°C) to form the ether linkage .
Sulfonylation: Treat the intermediate with cyclohexanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .
Key Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | >80% yield at 80°C |
| Solvent | DMF or THF | THF reduces side reactions |
| Reaction Time | 12–24 hrs | Longer durations improve conversion |
| Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product (>95% purity) . |
Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?
Methodological Answer:
- X-ray Crystallography: Resolves 3D conformation, bond lengths, and angles (e.g., C-Br bond: ~1.89 Å; pyrimidine ring planarity) .
- NMR Spectroscopy:
- H NMR: Characterizes pyrrolidine protons (δ 3.2–3.8 ppm) and cyclohexane sulfonyl group (δ 1.2–2.1 ppm) .
- C NMR: Confirms sulfonyl carbon (δ ~55 ppm) and pyrimidine C-Br (δ ~120 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H] calc. for CHBrNOS: 412.06) .
Q. What are the compound’s key physicochemical properties relevant to in vitro assays?
Methodological Answer:
| Property | Value | Method | Significance |
|---|---|---|---|
| Solubility | ~2.5 mg/mL in DMSO | HPLC | Suitable for stock solutions |
| LogP | 2.8 ± 0.3 | Shake-flask | Predicts membrane permeability |
| Stability (pH 7.4) | >48 hrs at 25°C | LC-MS | Ensures integrity in biological buffers |
| Thermogravimetric analysis (TGA) confirms thermal stability up to 180°C, critical for storage . |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from assay variability or impurity profiles. Strategies include:
Reproducibility Checks:
- Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC).
Impurity Profiling:
- Employ LC-MS to detect trace byproducts (e.g., des-bromo analogs) that may antagonize target binding .
Computational Docking: Compare binding poses in target proteins (e.g., kinases) to identify structure-activity relationships (SAR) .
Q. What strategies are recommended for studying the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
Kinetic Studies:
- Use Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive).
- Measure K values under varied substrate concentrations .
Biophysical Techniques:
- Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics (k/k) .
- Isothermal Titration Calorimetry (ITC): Assess thermodynamic parameters (ΔH, ΔS) .
Mutagenesis: Identify critical residues in the enzyme’s active site via alanine scanning .
Q. How can in silico modeling guide the optimization of this compound’s pharmacokinetic profile?
Methodological Answer:
- ADMET Prediction:
- Molecular Dynamics (MD):
- Metabolite Prediction:
- Identify vulnerable sites (e.g., sulfonyl group hydrolysis) using Schrödinger’s MetaSite .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
Methodological Answer:
Q. Conflicting bioactivity data across studies: How to harmonize?
Methodological Answer:
- Normalize Data: Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinases) .
- Meta-Analysis: Pool data from ≥3 independent studies; apply statistical weighting for assay robustness .
- Structural Analog Comparison: Cross-reference with analogs (e.g., 5-chloro derivatives) to identify substituent-specific trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
